(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan

Serotonin biosynthesis inhibition TPH1 inhibitor screening Peripheral serotonin modulation

(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan is a synthetic tryptophan derivative combining a 5-oxopyrrolidine-3-carbonyl scaffold with a 4-methylcyclohexyl substituent, designed to interact with tryptophan hydroxylase (TPH) enzymes. As a member of the pyrrolidine-containing TPH inhibitor class, this compound targets the rate-limiting step in serotonin biosynthesis and holds potential for research applications in peripheral serotonin modulation, inflammatory bowel disease, and metabolic disorders.

Molecular Formula C23H29N3O4
Molecular Weight 411.5 g/mol
Cat. No. B12499453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan
Molecular FormulaC23H29N3O4
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)N2CC(CC2=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
InChIInChI=1S/C23H29N3O4/c1-14-6-8-17(9-7-14)26-13-16(11-21(26)27)22(28)25-20(23(29)30)10-15-12-24-19-5-3-2-4-18(15)19/h2-5,12,14,16-17,20,24H,6-11,13H2,1H3,(H,25,28)(H,29,30)
InChIKeyAUPYDDAJSYUMRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan and Its Role in TPH-Targeted Research?


(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan is a synthetic tryptophan derivative combining a 5-oxopyrrolidine-3-carbonyl scaffold with a 4-methylcyclohexyl substituent, designed to interact with tryptophan hydroxylase (TPH) enzymes [1]. As a member of the pyrrolidine-containing TPH inhibitor class, this compound targets the rate-limiting step in serotonin biosynthesis and holds potential for research applications in peripheral serotonin modulation, inflammatory bowel disease, and metabolic disorders [2]. Its molecular formula is C23H29N3O4 with a molecular weight of 411.5 g/mol, and the calculated partition coefficient (SlogP: 2.34) indicates moderate lipophilicity suitable for membrane permeability [3].

Why Generic TPH Inhibitors Cannot Substitute for (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan


Substituting (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan with a generic TPH inhibitor such as LP-533401 or telotristat etiprate introduces substantial risk of divergent selectivity profiles, off-target effects, and unpredictable pharmacokinetics [1]. The 4-methylcyclohexyl substituent on the pyrrolidine ring is structurally distinct from the aromatic and heterocyclic moieties found in other TPH inhibitors and critically influences both binding pocket complementarity and isoform selectivity between TPH1 and TPH2 [2]. Without direct comparative binding and functional data, any assumed interchangeability is scientifically unfounded and may lead to experimental inconsistency or procurement of a compound with a fundamentally different target engagement profile [3].

Quantitative Differentiation Profile of (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan vs. Key Comparators


TPH1 Inhibitory Activity Compared to Prototypical Inhibitor LP-533401

Inhibition of TPH1-mediated serotonin biosynthesis was assessed in rat RBL2H3 cells. The target compound exhibited an IC50 of 6.22 µM, representing approximately 16-fold weaker potency than the prototypical inhibitor LP-533401, which demonstrated an IC50 of 0.4 µM in the same functional assay [1]. This substantial difference indicates that the 4-methylcyclohexyl-pyrrolidine scaffold modulates TPH1 interaction differently than LP-533401's phenylpyrimidine scaffold, potentially leading to a distinct selectivity window [2].

Serotonin biosynthesis inhibition TPH1 inhibitor screening Peripheral serotonin modulation

TPH2 Inhibitory Cross-Reactivity Assessment

Related pyrrolidine derivatives from the US10683309 patent series display IC50 values for human TPH2 as low as 14 nM (Example 15) and 20 nM (Example 25), indicating that the pyrrolidine-amide scaffold inherently possesses significant TPH2 cross-reactivity when optimized [1]. The target compound, containing a 4-methylcyclohexyl substituent, is structurally distinct from these highly optimized analogs and is expected to exhibit attenuated TPH2 inhibition, though direct experimental confirmation is absent from current data sources [2]. This predicted attenuation is desirable for applications requiring peripheral TPH1 selectivity to avoid CNS serotonin depletion.

Isoform selectivity TPH2 inhibition CNS safety margin

Lipophilicity and Predicted ADME Differentiation from Telotristat and TPT-004

The target compound exhibits a calculated SlogP of 2.34 and a logS of -4.93, indicating moderate lipophilicity and limited aqueous solubility [1]. Telotristat (LP-778902), an approved TPH inhibitor, exhibits a significantly higher molecular weight (approx. 470 g/mol) and contains multiple halogen substituents that increase lipophilicity and metabolic liability [2]. TPT-004, a xanthine-imidazothiazole TPH inhibitor, has a molecular weight of 400.45 g/mol and demonstrated oral activity in mice with IC50 values of 77 nM (TPH1) and 16 nM (TPH2) . The target compound's intermediate SlogP combined with a molecular weight of 411.5 g/mol positions it in a distinct physicochemical space compared to both comparators.

ADME prediction Drug-likeness Lipophilicity comparison

Structural Differentiation from Spirocyclic and Xanthine-Imidazothiazole TPH Inhibitors

The target compound incorporates a 5-oxopyrrolidine-3-carbonyl core coupled to a 4-methylcyclohexyl group via an amide linkage to tryptophan. This scaffold is structurally distinct from the spirocyclic TPH inhibitors (e.g., US Patent 10660893 series), which feature rigid spiro ring systems, and from the xanthine-imidazothiazole core of TPT-004 [1] . Co-crystal structures of TPH1 with spirocyclic inhibitors reveal that the enzyme active site accommodates diverse chemotypes, but each scaffold engages a unique constellation of residues, particularly near the pterin cofactor binding region [2]. The flexible 4-methylcyclohexyl moiety in the target compound provides conformational degrees of freedom not available to rigid spirocyclic or fused-ring inhibitors.

Scaffold diversity Binding mode differentiation Pyrrolidine-based inhibitors

Target Scenarios: When to Select (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan


Peripheral Serotonin Modulation Studies Requiring Moderate TPH1 Potency

For in vitro and ex vivo models of gastrointestinal serotonin production where complete TPH1 ablation is undesirable, the moderate IC50 of 6.22 µM in cellular assays provides a graded inhibition profile distinct from high-potency inhibitors such as LP-533401 (IC50 0.4 µM). Researchers studying enterochromaffin cell biology or gut-brain axis signaling may prefer this compound to avoid saturation effects observed with low-nanomolar inhibitors [1].

Structure-Activity Relationship (SAR) Expansion of Pyrrolidine-Based TPH Ligands

The 4-methylcyclohexyl substituent on the pyrrolidine nitrogen represents an underexplored chemical space within the TPH inhibitor landscape. Computational docking and crystallography studies aimed at mapping the TPH1 active site's tolerance for aliphatic cyclic substituents can leverage this compound to extend SAR models beyond the well-characterized aromatic and spirocyclic inhibitor series described in US10683309 and US10660893 [2].

Selectivity Profiling Against AAAH Family Members

The aromatic amino acid hydroxylase (AAAH) family—including tyrosine hydroxylase (TH), phenylalanine hydroxylase (PAH), and both TPH isoforms—shares significant structural homology at the active site. The target compound's distinct 5-oxopyrrolidine-3-carbonyl-tryptophan scaffold, combined with its moderate TPH1 potency, makes it a valuable tool compound for counter-screening panels designed to identify chemotypes with improved AAAH family selectivity [3].

Quote Request

Request a Quote for (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.